molecular formula C17H12N2O B15073397 Pyrene-1-carbohydrazide

Pyrene-1-carbohydrazide

Cat. No.: B15073397
M. Wt: 260.29 g/mol
InChI Key: VLRKTIXKKUGTNT-UHFFFAOYSA-N
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Description

Pyrene-1-carbohydrazide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of a carbohydrazide group attached to the pyrene nucleus, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrene-1-carbohydrazide typically involves the reaction of pyrene-1-carboxaldehyde with carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrene-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts such as copper or palladium .

Major Products

Major products formed from these reactions include pyrene-1-carboxylic acid, pyrene-1-carboxamide, and various substituted pyrene derivatives .

Scientific Research Applications

Pyrene-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-1-carbohydrazide involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to pyrene-1-carbohydrazide include:

  • Pyrene-1-carboxaldehyde
  • Pyrene-1-carboxylic acid
  • Pyrene-1-carboxamide
  • Pyrene-1-carboxylate esters

Uniqueness

This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

pyrene-1-carbohydrazide

InChI

InChI=1S/C17H12N2O/c18-19-17(20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,18H2,(H,19,20)

InChI Key

VLRKTIXKKUGTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NN

Origin of Product

United States

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